
N4-isopropyl-N6,N6-dimethylpyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N4-isopropyl-N6,N6-dimethylpyrimidine-4,6-diamine” is a chemical compound that contains 29 atoms in total, including 16 Hydrogen atoms, 9 Carbon atoms, and 4 Nitrogen atoms . It is also known as “N4,N4-Dimethylpyrimidine-4,6-diamine” with a CAS Number of 36314-80-4 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 138.17 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound can be either solid or liquid .Applications De Recherche Scientifique
Fluorescent and Chemiluminescent Labeling
Compounds related to N4-isopropyl-N6,N6-dimethylpyrimidine-4,6-diamine have been utilized in the development of fluorescent, chemiluminescent, and enzyme-labeled synthetic oligodeoxyribonucleotide probes for hybridization assays. These probes are essential for detecting specific sequences of DNA or RNA, offering high sensitivity and specificity. The use of such derivatives in probes facilitates the detection of genetic materials without the need for radioactive labels, making the process safer and more accessible for various scientific and medical applications (Urdea et al., 1988).
Frustrated Lewis Pair Chemistry
Research into N-isopropylaniline and its reactions with the Lewis acid B(C6F5)3 has shed light on the behavior of frustrated Lewis pairs (FLPs). FLPs are of significant interest in catalysis, enabling the activation of small molecules in a manner not possible with traditional Lewis acid-base pairs. This research provides insight into the synthesis of adducts and their reactions with H2 and CO2, contributing to the development of new catalytic processes that could be applied in synthetic chemistry and materials science (Voss et al., 2012).
Photochemical Reactions
Studies on the photochemical reactions of cytosine analogs, including compounds structurally related to this compound, in alcoholic solutions have provided valuable insights into DNA damage and repair mechanisms. Understanding these photochemical processes is crucial for developing strategies to protect genetic materials from UV-induced damage, with implications for fields ranging from dermatology to genetic engineering (Ekpenyong & Shetlar, 1979).
Material Science and Engineering
Compounds with isopropylidene and methyl groups have been synthesized and used in the development of highly organosoluble and flexible polyimides. These materials exhibit color lightness and transparency, making them suitable for applications in electronics, optics, and aerospace engineering. The synthesis and characterization of such polyimides demonstrate the potential of these compounds in creating advanced materials with specific mechanical, optical, and thermal properties (Liaw & Chang, 2004).
Safety and Hazards
The safety information for “N4-isopropyl-N6,N6-dimethylpyrimidine-4,6-diamine” indicates that it has several hazard statements including H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-N,4-N-dimethyl-6-N-propan-2-ylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)12-8-5-9(13(3)4)11-6-10-8/h5-7H,1-4H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRODQJCDRSWDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

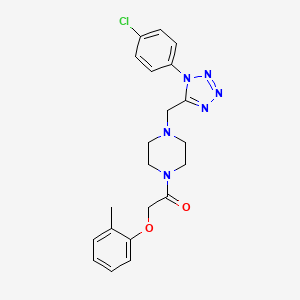

![benzo[d]thiazol-6-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2659722.png)
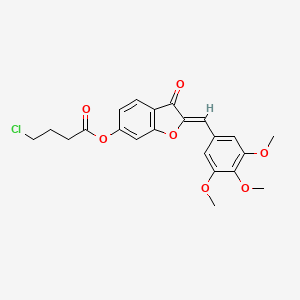

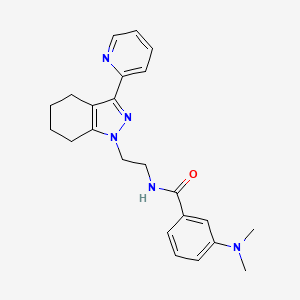

![2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2659732.png)
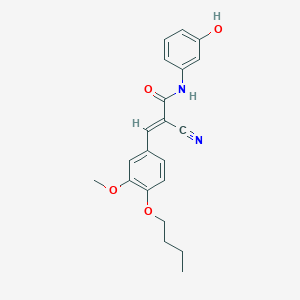
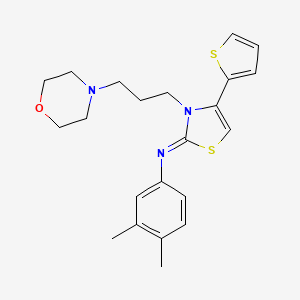
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2659737.png)
![N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2659738.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)